The compound 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is a derivative of the imidazoquinoxaline family, which has been the subject of various studies due to its biological activities. Research has shown that derivatives of imidazoquinoxaline possess a range of pharmacological properties, including the inhibition of phosphodiesterase enzymes, adenosine receptor antagonism, and mutagenic effects. These properties suggest potential applications in the medical field, particularly in the treatment and study of diseases related to these biological targets.
The imidazoquinoxaline derivatives have been found to interact with several biological targets. For instance, 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives have been synthesized and evaluated for their ability to inhibit cAMP hydrolysis by human platelet phosphodiesterase, which is a key enzyme in the regulation of platelet function. These compounds have also been tested for their capacity to prevent ADP- and collagen-induced aggregation of rabbit blood platelets, which is crucial in the formation of thrombi1. Another study reported on the synthesis of 1H-imidazo[4,5-c]quinolin-4-amines, which were predicted to be antagonists of the adenosine A1 receptor, with certain hydrophobic substitutions enhancing affinity4. Furthermore, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators of the A3 adenosine receptor, which could have implications for the development of drugs targeting inflammatory diseases and liver conditions5.
The inhibition of platelet aggregation by imidazoquinoxaline derivatives suggests potential applications in the prevention and treatment of thrombotic disorders. The compound 7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one, for example, was selected for toxicological evaluation and clinical trials due to its potent platelet inhibitory properties and favorable hemodynamic profile1. Additionally, the adenosine receptor antagonism exhibited by 1H-imidazo[4,5-c]quinolin-4-amines could be relevant in the treatment of conditions such as cardiac arrhythmias, where adenosine plays a modulatory role4. The positive allosteric modulation of the A3 adenosine receptor by certain imidazoquinoxaline derivatives could also lead to new therapeutic strategies for inflammatory diseases5.
The metabolism of these compounds is also of interest, as it can influence their pharmacokinetic profiles and, consequently, their therapeutic potential. For example, (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine was found to be a potent dopamine agonist in animals, despite showing low affinity in in vitro binding assays. Its metabolites, however, displayed good dopaminergic and serotonergic activities, suggesting that they may contribute to the in vivo activity of the parent compound2.
Imidazoquinoxaline derivatives have also been studied for their mutagenic properties. The synthesis of the highly mutagenic compound 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine, also known as 4,8-DiMeIQx, was achieved and could be used for further studies on mutagenesis and carcinogenesis3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: